What is the molecular weight of N-Nitroso-N-methylaniline
What is the molecular weight of N-Nitroso-N-methylaniline
Executive Summary
N-Nitroso-N-methylaniline (NMA) , also known as N-Nitrosomethylphenylamine, is a semi-volatile organic nitrosamine with the molecular formula C₇H₈N₂O .[1][2][3][4][5] While historically utilized in organic synthesis, its primary relevance in modern science lies in its classification as a mutagenic impurity and probable human carcinogen (IARC Group 2B).[1]
In the context of pharmaceutical development, NMA is a critical "cohort of concern" compound.[1] Regulatory agencies (FDA, EMA) require rigorous screening for NMA in drug substances, particularly where N-methylaniline is used as a reagent or where secondary amines may interact with nitrosating agents during manufacturing.[1]
This guide provides a definitive physicochemical profile, validated analytical protocols for detection (LC-MS/MS), and a mechanistic breakdown of its metabolic activation pathways.[1]
Physicochemical Profile
Precise molecular weight data is prerequisite for mass spectrometry-based detection.[1] For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical value, whereas the average molecular weight is used for stoichiometric calculations in synthesis.[1]
Table 1: Core Chemical Data
| Property | Value | Technical Context |
| Average Molecular Weight | 136.15 g/mol | Used for molarity/stoichiometry.[1][2] |
| Monoisotopic Mass | 136.06366 Da | Essential for HRMS (Orbitrap/Q-TOF) identification.[1] |
| Molecular Formula | C₇H₈N₂O | Degree of Unsaturation: 5 (Benzene ring + Nitroso).[1] |
| CAS Registry Number | 614-00-6 | Unique identifier for regulatory filing.[1] |
| Boiling Point | 128 °C (at 19 mmHg) | Semi-volatile; amenable to GC, but LC preferred for trace analysis.[1] |
| Density | 1.12 g/cm³ | Denser than water; separates in LLE (Liquid-Liquid Extraction).[1] |
| Solubility | Ethanol, Ether, Lipids | Lipophilicity drives membrane permeability and metabolic access.[1] |
Formation Mechanism
Understanding the formation of NMA is the first line of defense in Process Analytical Technology (PAT).[1] NMA forms via the N-nitrosation of the secondary amine N-methylaniline.[1] This reaction is catalyzed under acidic conditions where nitrite (
Mechanism Description
-
Acidification: Nitrite reacts with protons to form nitrous acid (
), which dehydrates to form the electrophilic nitrosonium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Electrophilic Attack: The lone pair on the secondary amine nitrogen attacks the nitrosonium ion.[1]
-
Deprotonation: Loss of a proton restores neutrality, yielding N-Nitroso-N-methylaniline.[1]
Figure 1: Nitrosation mechanism converting secondary amines to NMA under acidic conditions.[1]
Analytical Methodologies
Due to the trace-level limits required by regulators (often < 26.5 ng/day intake limits), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard.[1] While GC-TEA (Thermal Energy Analyzer) was historically used, LC-MS/MS avoids thermal degradation artifacts.[1]
Validated LC-MS/MS Protocol
This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[1] APCI is often preferred for nitrosamines to reduce matrix suppression, though NMA ionizes well in ESI due to the basic nitrogen.[1]
Step 1: Sample Preparation
-
Matrix: Drug Substance (API) or Drug Product.
-
Method: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[1]
-
Rationale: NMA is lipophilic.[1] Extraction into dichloromethane or ethyl acetate removes polar matrix interferences (excipients).[1]
Step 2: Chromatographic Separation
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax) or PFP (Pentafluorophenyl).[1]
-
Note: PFP columns offer superior selectivity for nitroso compounds due to pi-pi interactions with the aromatic ring of NMA.[1]
-
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Steep ramp (5% B to 95% B) to elute the hydrophobic NMA.[1]
Step 3: Mass Spectrometry Parameters (MRM)
Detection relies on Multiple Reaction Monitoring (MRM).[1][7] The precursor ion is the protonated molecule
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |
| Quantifier | 137.1 | 107.1 | 15 - 20 | Loss of NO radical ( |
| Qualifier | 137.1 | 66.1 | 30 - 35 | Formation of Cyclopentadienyl cation (Ring fragmentation).[1] |
| Qualifier | 137.1 | 77.1 | 25 - 30 | Formation of Phenyl cation ( |
Note: The 137 -> 107 transition is highly specific. The loss of the nitroso group (-NO) leaves the N-methylaniline cation.
Figure 2: Step-by-step analytical workflow for trace detection of NMA.[1][8]
Toxicology & Regulatory Context
Metabolic Activation Mechanism
NMA is not a direct-acting carcinogen; it requires metabolic activation.[1] The liver enzyme CYP450 (specifically CYP2E1) catalyzes an
-
Hydroxylation: CYP450 adds an -OH group to the methyl carbon.[1]
-
Decomposition: The unstable intermediate releases formaldehyde (
) to form a phenyldiazonium ion.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Alkylation: The electrophilic diazonium ion attacks DNA (specifically Guanine bases), causing mutations.[1]
Figure 3: Bioactivation pathway of NMA leading to genotoxicity.[1]
Regulatory Limits (FDA/EMA)
Regulatory bodies enforce Acceptable Intake (AI) limits.[1] For nitrosamines like NMA, the limit is derived from rodent carcinogenicity data (TD50).[1]
-
Standard Class Limit: 18 ng/day (if no specific tox data exists).[1]
-
Specific Limit: Often capped at 26.5 ng/day or 96 ng/day depending on the specific potency class assigned by the FDA/EMA for N-nitroso-N-methylaniline specifically.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11957, N-Nitroso-N-methylaniline.[1] Retrieved from [Link][1]
-
U.S. Food and Drug Administration (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1][9] Retrieved from [Link]
-
European Medicines Agency (2023). Nitrosamine impurities in human medicinal products.[1][10] Retrieved from [Link][1][10]
-
MassBank Europe (2021). Mass Spectrum of N-Nitroso-N-methylaniline (MSBNK-Eawag-EQ335701).[1] Retrieved from [Link][1]
Sources
- 1. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. N-Nitroso-N-methylaniline | CAS 614-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. N-Nitroso-N-methylaniline-d5 | C7H8N2O | CID 169442807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. fda.gov [fda.gov]
- 10. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
